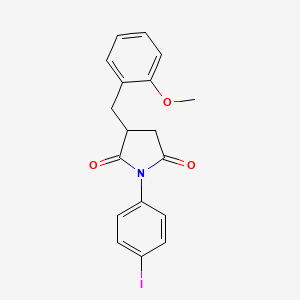

1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione, also known as AM-2201, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and acts on the same receptors in the brain. However, AM-2201 is much more potent than THC and has been shown to have a higher affinity for the cannabinoid receptors.

Mechanism of Action

1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system plays a role in regulating many physiological processes, including appetite, pain sensation, and mood. This compound binds to these receptors and activates them, leading to a range of effects on the body and brain. The exact mechanism of action of this compound is still being studied, but it is believed to involve changes in neurotransmitter release and signaling.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects on the body and brain. This compound has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. It has also been shown to affect other neurotransmitters, including serotonin and norepinephrine. In addition, this compound has been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione in lab experiments is its high potency and affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the brain. However, there are also limitations to using this compound in research. For example, its high potency and potential for abuse make it difficult to use in animal studies or clinical trials. In addition, the exact mechanism of action of this compound is still being studied, which makes it difficult to draw definitive conclusions about its effects.

Future Directions

There are many potential future directions for research on 1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione and other synthetic cannabinoids. One area of interest is the development of new compounds that have more specific effects on the endocannabinoid system. Researchers are also interested in investigating the potential therapeutic uses of these compounds, particularly for pain management and other neurological disorders. In addition, there is ongoing research on the potential risks and harms associated with synthetic cannabinoids, which could inform policy and public health efforts related to these compounds.

Synthesis Methods

The synthesis of 1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodobenzyl cyanide with 2-methoxybenzylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 2,5-dimethoxytetrahydrofuran to yield the final product, this compound. The synthesis of this compound requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

1-(4-iodophenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione has been used in a variety of research applications, including studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in regulating mood, appetite, and pain sensation. Researchers have used this compound to study the effects of synthetic cannabinoids on these receptors and to investigate potential therapeutic uses for these compounds.

properties

IUPAC Name |

1-(4-iodophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16INO3/c1-23-16-5-3-2-4-12(16)10-13-11-17(21)20(18(13)22)15-8-6-14(19)7-9-15/h2-9,13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJGOUBQLWQMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)

![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)

![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)

![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)